N-(2,6-dimethylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-(2,6-Dimethylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a diamide derivative featuring a 2,6-dimethylphenyl group and a pyridin-4-ylmethyl substituent linked via an ethanediamide (oxalamide) bridge.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-4-3-5-12(2)14(11)19-16(21)15(20)18-10-13-6-8-17-9-7-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNQDZQLCEXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and 4-pyridinemethanol.
Formation of Intermediate: The 2,6-dimethylaniline is reacted with an appropriate acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 4-pyridinemethanol under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-(2,6-dimethylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs fall into two categories: N-substituted amides (common in fungicides) and chloroacetamides (typical herbicides). Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Structural and Functional Differences:
Backbone Variability: The target compound’s ethanediamide linker contrasts with the acetyl (metalaxyl, benalaxyl) or chloroacetyl (alachlor) groups in analogs. Pyridin-4-ylmethyl substituent replaces typical aliphatic or aromatic acyl groups, possibly altering solubility (via pyridine’s basicity) or conferring metal-coordination ability .
Phenyl Substituent Positioning :
- The 2,6-dimethylphenyl group is shared with metalaxyl and benalaxyl, suggesting steric and electronic compatibility with fungal enzyme active sites. In contrast, alachlor’s 2,6-diethylphenyl group enhances herbicidal activity via increased hydrophobicity .
Biological Activity: Metalaxyl and benalaxyl inhibit RNA polymerase in oomycetes, leveraging methoxyacetyl/phenylacetyl groups for binding . The target compound’s ethanediamide could mimic these interactions or engage novel targets. Alachlor’s chloroacetamide moiety disrupts very-long-chain fatty acid synthesis in weeds, a mechanism unlikely in the target compound due to structural divergence .
Research Findings and Implications
Synthetic Accessibility :
- The ethanediamide linker is synthetically tractable via coupling of 2,6-dimethylphenylamine and pyridin-4-ylmethylamine with oxalyl chloride, a route analogous to metalaxyl’s synthesis .
Structure-Activity Relationships (SAR) :
- Pyridine-containing analogs (e.g., pyridin-2-yl sulfamoyl derivatives in ) demonstrate enhanced bioactivity in some contexts, suggesting the target’s pyridine group could improve efficacy or selectivity .
- Ethanediamide’s rigidity may reduce metabolic degradation compared to flexible acetyl linkers, a hypothesis supported by the stability of oxalamide-based pharmaceuticals .
Unresolved Questions :
- The compound’s exact biological targets and resistance profile remain uncharacterized. Comparative studies with metalaxyl-resistant pathogens could clarify its utility .
Biological Activity
N-(2,6-dimethylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 2,6-dimethylaniline and 4-pyridinecarboxaldehyde.
- Formation of Schiff Base : The two reactants undergo condensation in the presence of an acid catalyst to form a Schiff base.
- Reduction : The Schiff base is then reduced using sodium borohydride to yield the corresponding amine.
- Amidation : Finally, the amine reacts with ethyl chloroformate in the presence of a base to produce the final product.
Biological Activity Overview
The biological activity of this compound has been investigated for various therapeutic applications:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions.
- Anticancer Potential : In vitro studies have indicated that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of specific pathways involved in cell cycle regulation and apoptosis .
The compound's mechanism involves interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation or survival, leading to reduced tumor growth.
- Receptor Modulation : The compound could also bind to certain receptors, modulating their activity and influencing cellular signaling pathways .
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Efficacy :
- Safety Profile :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
